Product packaging for Sodium chloropalladate(Cat. No.:CAS No. 53823-60-2)

Sodium chloropalladate

Cat. No.: B1598818
CAS No.: 53823-60-2
M. Wt: 365.1 g/mol
InChI Key: GYMWIUOUHWSDEO-UHFFFAOYSA-H
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Description

Foundational Aspects and Research Trajectories of Sodium Chloropalladate

The fundamental utility of this compound lies in its accessible synthesis and reactivity. It can be prepared by reacting palladium(II) chloride with sodium chloride in an aqueous solution. wikipedia.org This straightforward process converts the water-insoluble palladium(II) chloride into a soluble salt, facilitating its use in homogeneous catalysis and other solution-based chemistry. wikipedia.org

The primary research trajectory for this compound has historically been and continues to be in the field of catalysis. It serves as a crucial starting material for generating active palladium catalysts for a multitude of organic transformations. made-in-china.comcymitquimica.com Key research areas include its application in cross-coupling reactions, olefin isomerization, and the synthesis of complex organic molecules. Furthermore, it is extensively used in the preparation of palladium nanoparticles and other palladium-based materials. cymitquimica.com These materials are at the forefront of research in materials science, electrochemistry, and nanotechnology. cymitquimica.compubcompare.ai

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula Na₂[PdCl₄]
Molar Mass (Anhydrous) 294.20 g·mol⁻¹ wikipedia.org
Molar Mass (Trihydrate) 348.22 g·mol⁻¹ wikipedia.org
Appearance Reddish-brown crystalline powder/solid wikipedia.orgmatthey.com
Solubility Soluble in water wikipedia.orgmade-in-china.comcymitquimica.com
CAS Number 13820-53-6 wikipedia.orgsigmaaldrich.com

Historical Evolution of this compound Research in Coordination and Organometallic Chemistry

The story of this compound is deeply intertwined with the development of coordination and organometallic chemistry in the 20th century. While early coordination chemistry dates back further, the systematic study and application of palladium compounds gained significant traction in the mid-1900s. wikipedia.org The development of processes like the Wacker process in the 1950s, which uses a palladium(II) chloride catalyst to oxidize ethylene (B1197577) to acetaldehyde, established palladium's importance in industrial organic synthesis and spurred further research into related complexes. wikipedia.orgicmpp.ro

This compound, being a water-soluble and convenient source of palladium(II), became a go-to reagent for synthetic chemists. Its use in the preparation of organopalladium complexes, such as π-allylic palladium halides, was explored in the 1960s. rsc.org These reactions demonstrated the utility of this compound in forming stable organometallic compounds which themselves are valuable catalysts. rsc.org

The groundbreaking work by Richard F. Heck in the late 1960s and early 1970s on the palladium-catalyzed arylation of olefins, now known as the Heck reaction, fundamentally changed organic synthesis. icmpp.romdpi.comwikipedia.org Early iterations of this research involved various palladium salts, and related soluble complexes like lithium chloropalladate (Li₂[PdCl₄]) were used in the initial discovery of the coupling of organomercurial compounds with alkenes. icmpp.ro The accessibility and reactivity of salts like this compound made them integral to the exploration and development of the vast field of palladium-catalyzed cross-coupling reactions. rug.nl Furthermore, patents from as early as 1963 describe industrial-scale production methods for sodium tetrachloropalladate, highlighting its long-standing commercial importance as a catalyst precursor.

Contemporary Significance in Diverse Chemical Sciences and Emerging Research Directions

In modern chemical science, this compound continues to be a compound of high importance, with its applications expanding into new and interdisciplinary fields. Its role as a catalyst precursor remains paramount. It is widely used to generate homogeneous catalysts for a variety of C-C bond-forming reactions and other organic transformations. cymitquimica.com

A major area of contemporary research is the synthesis of palladium nanoparticles. This compound serves as a common palladium precursor, which can be reduced in the presence of stabilizing agents to form nanoparticles of controlled size and shape. researchgate.net These palladium nanoparticles are highly valued for their catalytic activity in reactions such as the hydrodechlorination of environmental pollutants and for their use in creating advanced materials. researchgate.netresearchgate.net

Emerging research directions are taking this compound into the realms of materials science and nanotechnology in innovative ways:

Advanced Materials: It is used as a precursor for creating nanostructured palladium oxide (PdO) thin films. acs.org These films have potential applications as gas sensors, particularly for hydrogen, and in solar energy conversion. acs.org

Biomineralization: Researchers are using this compound in conjunction with biological templates, such as viruses, to create novel nanostructured materials. In these processes, the virus acts as a scaffold for the controlled deposition of palladium from the precursor salt.

Electrocatalysis: The compound is used to prepare palladium nanoparticles on bacterial surfaces, creating "living" catalysts for applications in biofuel cells.

Analytical Chemistry: It is employed as a reagent in spectrophotometric methods for the quantification of specific classes of compounds, such as glucosinolates in plant tissues.

Table 2: Key Research Applications of this compound

Application AreaSpecific UseResearch Field
Homogeneous Catalysis Precursor for catalysts in cross-coupling reactions (e.g., Heck reaction). cymitquimica.commdpi.comOrganic Synthesis
Nanomaterial Synthesis Precursor for palladium (Pd) and palladium oxide (PdO) nanoparticles. cymitquimica.comresearchgate.netacs.orgMaterials Science, Nanotechnology
Organometallic Chemistry Starting material for synthesizing organopalladium complexes (e.g., π-allyl complexes). cymitquimica.comrsc.orgSynthetic Chemistry
Electrocatalysis Preparation of Pd nanoparticles on bacterial surfaces for biofuel cells.Energy, Biotechnology
Environmental Science Synthesis of catalysts for the degradation of pollutants (e.g., hydrodechlorination). researchgate.netresearchgate.netGreen Chemistry
Analytical Chemistry Reagent for spectrophotometric determination of analytes.Analytical Science

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl6Na2Pd-4 B1598818 Sodium chloropalladate CAS No. 53823-60-2

Properties

IUPAC Name

disodium;hexachloropalladium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2Na.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXZVAWLYQAF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6Na2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Preparative Methodologies for Sodium Chloropalladate

Diverse Synthesis Routes for Sodium Chloropalladate and Related Palladium(II) Complexes

The synthesis of this compound and its application as a precursor are well-established, providing pathways to a wide range of palladium(II) compounds.

The most common and straightforward method for preparing this compound involves the reaction of palladium(II) chloride (PdCl₂) with an alkali metal chloride, typically sodium chloride (NaCl), in an aqueous solution. wikipedia.org Palladium(II) chloride itself has poor solubility in water, but its reaction with sodium chloride yields the soluble tetrachloropalladate complex. wikipedia.orgwikipedia.org The balanced chemical equation for this synthesis reaction is:

PdCl₂ + 2 NaCl → Na₂[PdCl₄] webqc.org

This process can be carried out by stirring PdCl₂ and NaCl in water. pku.edu.cnrsc.org For instance, a solution can be prepared by dissolving 1.0 g of PdCl₂ and 0.66 g of NaCl in 100 mL of water, stirring overnight at room temperature. pku.edu.cnrsc.org Industrial-scale production has been demonstrated, where palladium sponge is chlorinated in a concentrated sodium chloride solution. google.com In one example, 100 parts by weight of palladium sponge were reacted with 219 parts of sodium chloride in about 650 parts of water, with chlorine gas passed through the mixture for three hours. google.com This method is noted for being rapid and utilizing simple equipment and inexpensive reagents, avoiding the more tedious older methods that required dissolving palladium in aqua regia. google.com

Reactant 1Reactant 2SolventConditionsProductReference
Palladium(II) Chloride (PdCl₂)Sodium Chloride (NaCl)WaterStirring overnight at room temperatureSodium Tetrachloropalladate (Na₂[PdCl₄]) pku.edu.cnrsc.org
Palladium SpongeSodium Chloride (NaCl) / Chlorine (Cl₂)WaterChlorine gas passed through mixture for 3 hrs, temp. rise to 50°CSodium Tetrachloropalladate (Na₂[PdCl₄]) google.com
Palladium SpongeSodium Tetrachloropalladate / Sodium Chloride / ChlorineWaterChlorine absorption over 7.5 hrs, max temp ~74°C, followed by boilingConcentrated Sodium Tetrachloropalladate Solution google.com

This table summarizes various reported conditions for the synthesis of this compound.

This compound is a valuable starting material for the synthesis of chloro-bridged π-allylic palladium complexes. These complexes are typically formed by reacting this compound with various olefins. For example, butadiene and its methyl derivatives react with sodium chloropalladite in methanol (B129727) to yield stable chloro-bridged π-allylic complexes. researchgate.net Similarly, a chloro-bridged π-allylic palladium complex can be prepared from cyclohexenone and sodium chloropalladite. oup.com The reaction mechanism for the formation of these π-allylic complexes from allylic chlorides and carbon monoxide in the presence of sodium chloropalladite has also been investigated. rsc.org Dienols have been shown to react with sodium chloropalladite in methanol to produce symmetrical 1,5- or asymmetrical 1,2-addition complexes, depending on the dienol's structure. rsc.org

In a study involving γ-dehydro-aryl-himachalene, the use of copper chloride as a re-oxidant with a palladium source facilitated the formation of a key intermediate π-allyl complex. mdpi.com This highlights the role of additives in modulating the formation and reactivity of these organometallic species. The resulting dimeric complexes feature two palladium atoms bridged by two chloride ions. mdpi.com

This compound serves as a precursor in the synthesis of palladium(II) complexes with biologically relevant ligands like amino acids and peptides. The complex [Pd(bit-dtc)₂] can be prepared from sodium tetrachloropalladate(II) and subsequently reacted with other ligands. uobaghdad.edu.iq Ternary complexes with the general formula [(LMS)₂Pd(amino acid)]Cl, where LMS is levamisole, have been synthesized by reacting [(LMS)₂PdCl₂] with the sodium salts of various L-amino acids. nih.gov In these complexes, the amino acids typically coordinate to the palladium center through the amino nitrogen and carboxylate oxygen. nih.gov

A non-aqueous synthetic route has been developed for palladium(II) tripeptide complexes to avoid the peptide hydrolysis that occurs in aqueous solutions at low pH. nih.gov However, sodium tetrachloropalladate is also used in aqueous systems. For instance, heterometallic sodium-palladium(II) coordination polymers have been synthesized by reacting sodium tetrachloropalladate(II) with 2-halonicotinic acids and sodium bicarbonate in water. nih.gov In these structures, the 2-halonicotinate ligand bridges adjacent palladium(II) and sodium ions. nih.gov

This compound is also implicated in the synthesis of cyclobutadiene (B73232) palladium complexes. Early work showed that the reaction between diphenylacetylene (B1204595) (tolan) and palladium(II) compounds is highly dependent on the reaction conditions. cdnsciencepub.com Specifically, reacting tolan with sodium chloropalladite in aqueous ethanol (B145695) was found to produce a complex that was later identified as an endo-ethoxy-cyclobutenyl palladium chloride dimer. cdnsciencepub.commcmaster.ca These cyclobutenyl palladium complexes are crucial intermediates, as they can be converted to the desired cyclobutadiene palladium halides upon reaction with hydrogen halides. mcmaster.ca This pathway represents a specific, though not universally applicable, method for generating cyclobutadiene moieties coordinated to a palladium center. cdnsciencepub.com

Precursor Design and Optimization of Reaction Parameters in this compound Synthesis

The design of precursors and the optimization of reaction parameters are critical for the efficient synthesis of this compound, particularly when it is intended for use in subsequent applications like catalyst preparation. The stability of the precursor stock solution is a key concern, as the tetrachloropalladate anion can undergo hydrolysis. nsf.gov

To minimize the formation of hydrolyzed chloropalladate clusters, research has shown that preparing the stock solution in dilute hydrochloric acid can increase its stability and shelf life for up to 30 days. nsf.gov Calculations also indicate that higher initial concentrations of Na₂[PdCl₄] favor the stability of the solution. nsf.gov For industrial-scale production, parameters such as temperature and reaction time are carefully controlled. For example, during the chlorination of palladium sponge in a sodium chloride solution, the temperature may be maintained below a maximum of approximately 74°C, with the reaction proceeding for several hours. google.com In other preparations, the temperature of the catalyst precursor solution may be held between 30°C and 75°C. google.com

Advanced methods for precursor design include the use of Langmuir-Blodgett (LB) films. A nanoparticulate palladium oxide thin film can be grown via the thermal decomposition of a multilayer LB precursor film composed of an octadecylamine–chloropalladate complex, formed by spreading the amine on an aqueous subphase containing this compound. acs.org

ParameterCondition/StrategyPurposeReference
Solvent Dilute Hydrochloric Acid (HCl)Enhance stability, prevent hydrolysis nsf.gov
Concentration High initial Na₂[PdCl₄] concentrationImprove solution stability nsf.gov
Temperature Maintain below 74°C (Industrial Scale)Control reaction rate and side products google.com
Temperature 30°C to 75°COptimize precursor solution preparation google.com
Precursor Form Langmuir-Blodgett (LB) FilmCreate nanostructured thin film precursors acs.org

This table outlines key parameters and strategies for optimizing the synthesis and stability of this compound solutions.

Strategies for Purity Enhancement and Yield Maximization in this compound Production

Achieving high purity and maximizing the yield are essential goals in the production of this compound. Modern synthetic methods have been developed to be more efficient and produce purer products than historical approaches. The direct chlorination of palladium metal in a sodium chloride solution is advantageous because it avoids the need for dissolving the metal in aqua regia, a process which requires repeated evaporations with hydrochloric acid to remove nitrogen compounds and often necessitates recrystallization of the final product. google.com

After the reaction is complete, simple filtration can be used to separate the product solution from any unreacted materials. google.com In optimized industrial processes, it has been reported that no insoluble palladium was found upon filtration, indicating a high conversion rate and yield. google.com

For applications requiring extremely pure material, such as in the synthesis of nanoparticles or catalysts, the purity of the precursor is paramount. Preventing the hydrolysis of the chloropalladate anion is a key strategy for maintaining purity, as the formation of palladium polynuclear hydroxo particles can be detrimental. nsf.gov Using fresh precursor solutions or those stabilized with dilute HCl can ensure that the active species is the desired [PdCl₄]²⁻ anion. nsf.gov Commercial suppliers offer sodium tetrachloropalladate at very high purities, such as 99.9% or 99.999%, indicating that effective purification techniques are available at an industrial level. cymitquimica.comamericanelements.com

Coordination Chemistry of the Tetrachloropalladate Ii Anion

Ligand Exchange Dynamics and Kinetics Involving the [PdCl₄]²⁻ Anion

Rate = k₁[Complex] + k₂[Complex][Y]

This two-term rate law arises from a solvent-assisted pathway (the k₁ term) and a direct nucleophilic attack by the entering ligand Y (the k₂ term). Both pathways proceed through a five-coordinate trigonal bipyramidal intermediate.

The substitution of chloride ligands in [PdCl₄]²⁻ by nitrogen-donor ligands is a crucial step in the formation of various biologically relevant and catalytically active palladium complexes. The reactivity of palladium(II) complexes is influenced by the lability of their ligands; complexes with more labile ligands like water are more reactive than the relatively inert [PdCl₄]²⁻.

The interaction with amino acids, peptides, and particularly the histidine residue is of significant interest. Palladium(II) complexes can bind to peptides through several coordination sites, including the imidazole N-3 of histidine, deprotonated amide nitrogens, and terminal amino groups. This coordination is fundamental to the use of palladium(II) complexes as synthetic peptidases, which can selectively cleave peptide bonds. For instance, palladium(II) complexes have been shown to promote the hydrolysis of the second peptide bond upstream from a methionine or histidine side chain.

Phosphines are soft σ-donating ligands that readily form stable complexes with soft metal ions like palladium(II). The reaction of [PdCl₄]²⁻ with phosphine ligands (PR₃) is a classic example of ligand substitution in square planar complexes and is a key method for synthesizing important palladium catalysts, such as dichlorobis(triphenylphosphine)palladium(II).

The reaction proceeds via an associative pathway, and the rate is influenced by both the electronic and steric properties of the phosphine ligand. Electron-rich and sterically bulky phosphines can accelerate the rate of reaction. These ligands stabilize the palladium center and influence the subsequent catalytic activity of the resulting complex in cross-coupling reactions. The substitution typically occurs stepwise, and the stereochemistry of the starting complex is retained in the product.

N',N'-disubstituted derivatives of N-benzoylthiourea are versatile ligands that can coordinate to metal ions in different ways. In reactions with palladium(II) precursors, these ligands typically act as bidentate chelating agents, coordinating through the sulfur and carbonyl oxygen atoms. The reaction with a palladium(II) source, often involving the displacement of chloride or other labile ligands, leads to the formation of stable, distorted square-planar complexes. X-ray crystallography studies have confirmed this O,S chelation mode in several palladium(II) complexes with N,N-disubstituted-N'-acyl thioureas. These complexes are of interest for their potential applications in catalysis and as cytotoxic agents.

Formation and Speciation of Chloro-Aquo and Hydroxo Complexes of Palladium(II) in Solution

In aqueous media, the tetrachloropalladate(II) anion is part of a complex equilibrium involving the stepwise replacement of chloride ions by water molecules. This speciation is highly dependent on the chloride ion concentration and pH of the solution.

The equilibria can be described as follows: [Pd(H₂O)₄]²⁺ + nCl⁻ ⇌ [PdClₙ(H₂O)₄₋ₙ]²⁻ⁿ + nH₂O

EquilibriumOverall Stability Constant (βₙ)log(βₙ)
Pd²⁺ + Cl⁻ ⇌ [PdCl]⁺β₁4.47
Pd²⁺ + 2Cl⁻ ⇌ [PdCl₂]β₂7.76
Pd²⁺ + 3Cl⁻ ⇌ [PdCl₃]⁻β₃10.17
Pd²⁺ + 4Cl⁻ ⇌ [PdCl₄]²⁻β₄11.54

Based on these constants, in solutions with high chloride concentrations, the [PdCl₄]²⁻ anion is the predominant species. As the chloride concentration decreases, the less substituted chloro-aquo complexes become more significant.

The chloro-aquo complexes of palladium(II) are subject to hydrolysis, where a coordinated water molecule deprotonates to form a hydroxo ligand. This process is pH-dependent; as the pH increases, hydrolysis becomes more favorable. For example:

[PdCl₃(H₂O)]⁻ + H₂O ⇌ [PdCl₃(OH)]²⁻ + H₃O⁺

This hydrolysis can lead to the formation of polynuclear complexes through olation, where hydroxo groups bridge two or more palladium centers. acs.org At low concentrations or in aged solutions, these hydrolysis reactions can lead to the formation of palladium polynuclear hydroxo complex (PHC) clusters. acs.orgnsf.gov Studies have shown that these polynuclear species can be oxido- and hydroxido-bridged with structures similar to solid palladium(II) oxide. nih.gov In some cases, under alkaline hydrolysis conditions, the PHC particles have been described as filaments curled into a ball, containing a large number of palladium atoms. researchgate.net The formation of these polynuclear clusters can be suppressed by maintaining a low pH (i.e., in acidic solution). acs.orgnsf.gov

Structural Characterization of Palladium(II) Coordination Environments in Diverse Complexes

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, predominantly adopts a square planar coordination geometry, a characteristic feature for d⁸ metal ions like palladium(II). researchgate.netstanford.edu This arrangement is consistently observed in various salts, including sodium tetrachloropalladate (Na₂PdCl₄) and its potassium and ammonium analogues. wikipedia.orgnih.gov The structural parameters of these complexes, such as bond lengths and angles, are influenced by the nature of the counter-ion and the crystal packing forces.

In potassium tetrachloropalladate(II) (K₂PdCl₄), the palladium atom is situated in a square planar environment, bonded to four equivalent chlorine atoms. materialsproject.org Crystallographic studies have determined the Pd-Cl bond lengths to be approximately 2.32 Å. materialsproject.org The K⁺ ions are coordinated to eight chloride ions in a body-centered cubic geometry, with K-Cl bond lengths of about 3.23 Å. materialsproject.org This compound crystallizes in a tetragonal system with the space group P4/mmm. materialsproject.orgwikipedia.org

The coordination environment of palladium(II) can be modified by the introduction of other ligands through substitution reactions with the tetrachloropalladate(II) anion. For instance, the reaction with phosphine ligands can lead to the formation of various phosphine complexes of palladium. wikipedia.org Similarly, nitrogen-containing ligands, such as those derived from pyridine, can generate an array of square-planar palladium(II) coordination compounds. acs.org

While four-coordinate square planar is the most common geometry for Pd(II) complexes, five-coordinate species are also known. researchgate.nettandfonline.com These complexes often adopt a trigonal bipyramidal geometry and can be stabilized by chelating ligands in combination with π-acceptor ligands like alkenes. tandfonline.com The steric bulk of the chelating ligand can also favor the formation of five-coordinate complexes over four-coordinate ones due to reduced interligand steric interactions in the trigonal plane. tandfonline.com In contrast, six-coordinate octahedral complexes of palladium(II) are exceptionally rare. researchgate.netstanford.edu

The structural parameters of palladium(II) complexes are sensitive to the electronic and steric properties of the coordinated ligands. In complexes with mixed ligands, the bond lengths trans to different donor atoms can vary significantly. For example, in a palladium(II) complex containing both an imine and a tertiary amine, the Pd-Cl bond trans to the more basic imine nitrogen is significantly longer than the Pd-Cl bond trans to the tertiary amine. researchgate.net

Below are interactive data tables summarizing the crystallographic data and bond parameters for representative tetrachloropalladate(II) salts and other palladium(II) complexes.

Table 1: Crystallographic Data for Potassium Tetrachloropalladate(II) (K₂PdCl₄)

ParameterValue
Crystal SystemTetragonal
Space GroupP4/mmm
a (Å)7.06
b (Å)7.06
c (Å)4.10
α (°)90
β (°)90
γ (°)90
Volume (ų)204.04

Data sourced from Materials Project. materialsproject.org

Table 2: Selected Bond Lengths in Potassium Tetrachloropalladate(II) (K₂PdCl₄)

BondBond Length (Å)
Pd-Cl2.32
K-Cl3.23

Data sourced from Materials Project. materialsproject.org

Catalytic Applications of Sodium Chloropalladate in Contemporary Organic Synthesis

Homogeneous Catalysis Mediated by [PdCl₄]²⁻ Systems

The tetrachloropalladate(II) ion is a cornerstone in homogeneous catalysis, often acting as a precatalyst that, under reaction conditions, generates the catalytically active palladium(0) species or participates directly in Pd(II)/Pd(IV) catalytic cycles. Its square planar geometry and labile chloride ligands allow for ready substitution and subsequent reductive or oxidative transformations essential for catalytic turnovers.

Sodium chloropalladate is a widely utilized precatalyst in fundamental carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck couplings. researchgate.net In these processes, the Pd(II) center from the [PdCl₄]²⁻ complex is typically reduced in situ to a Pd(0) species, which is the active catalyst. wikipedia.orgbyjus.com

Suzuki-Miyaura Coupling: This reaction forges a C-C bond between an organoboron compound and an organic halide or triflate. The catalytic cycle, initiated from a Pd(II) precursor like this compound, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. nih.gov

While many protocols specify other Pd(II) sources like palladium acetate, this compound serves as an effective alternative, particularly in aqueous or biphasic systems. mdpi.com

Heck Coupling: This reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The mechanism, like the Suzuki coupling, relies on a Pd(0)/Pd(II) cycle. byjus.comlibretexts.org The process starts with the oxidative addition of the organic halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and concludes with a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.org this compound, as a source for the Pd(II) precatalyst, is readily reduced to the active Pd(0) state to initiate this cycle. byjus.com

Table 1: Comparison of Suzuki and Heck Coupling Reactions

FeatureSuzuki-Miyaura CouplingHeck Coupling
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp²) (vinyl)
Nucleophile Organoboron compoundAlkene
Electrophile Organic halide or triflateUnsaturated halide or triflate
Key Steps Oxidative addition, Transmetalation, Reductive eliminationOxidative addition, Migratory insertion, β-Hydride elimination
Catalyst Precursor [PdCl₄]²⁻, Pd(OAc)₂, etc.[PdCl₄]²⁻, Pd(OAc)₂, etc.

Palladium-catalyzed C-H functionalization has become a transformative strategy for streamlining organic synthesis by directly converting inert C-H bonds into new functional groups, avoiding the need for pre-functionalized substrates. researchgate.netnih.gov These reactions often rely on a directing group on the substrate to position the palladium catalyst near a specific C-H bond, leading to high regioselectivity. rsc.org

The catalytic cycles can involve Pd(II)/Pd(0) or Pd(II)/Pd(IV) pathways. u-tokyo.ac.jp In a typical Pd(II)/Pd(IV) cycle, a Pd(II) catalyst, which can be derived from this compound, coordinates to the directing group and activates a nearby C-H bond to form a palladacycle intermediate. nih.gov This intermediate is then oxidized to a Pd(IV) species by an external oxidant, followed by reductive elimination to form the C-C or C-heteroatom bond and regenerate the Pd(II) catalyst. nih.gov While palladium acetate is frequently mentioned, the fundamental chemistry relies on the accessibility of a Pd(II) center, for which this compound is a suitable source. researchgate.net

The chloropalladate(II) ion itself can act as a homogeneous catalyst for the activation of molecular hydrogen. Research has shown that [PdCl₄]²⁻ in aqueous solution can catalyze the reduction of substrates like ferric chloride by hydrogen. The proposed mechanism involves the formation of a palladium-hydride complex, which then rapidly reduces the substrate.

Furthermore, this compound is a common precursor for preparing heterogeneous palladium catalysts, such as palladium-on-carbon (Pd/C), which are workhorses for a vast range of reduction reactions. commonorganicchemistry.com A significant application is the reduction of nitro compounds. Aromatic and aliphatic nitro groups are readily reduced to primary amines using catalytic hydrogenation with catalysts derived from palladium sources. wikipedia.orgscispace.commdpi.com This transformation is crucial in the synthesis of anilines, which are key intermediates for pharmaceuticals and dyes.

Table 2: Selected Reduction Reactions Catalyzed by Palladium Systems

Substrate Functional GroupProduct Functional GroupTypical Catalyst System
Nitro (R-NO₂)Amine (R-NH₂)H₂, Pd/C
Alkene (C=C)Alkane (C-C)H₂, Pd/C
Alkyne (C≡C)Alkene (C=C) or Alkane (C-C)H₂, Pd/C or Lindlar's Catalyst
Ketone/Aldehyde (C=O)Alcohol (CH-OH)H₂, Pd/C

Palladium-catalyzed carbonylation reactions are powerful methods for introducing a carbonyl group into organic molecules using carbon monoxide (CO). cmu.edu These reactions are used to synthesize a variety of compounds, including esters, amides, and ureas. nih.gov The catalytic cycle typically involves a Pd(II) species that undergoes migratory insertion of CO into a palladium-carbon or palladium-nitrogen bond.

The oxidative carbonylation of amines to produce ureas is a notable example where a Pd(II) catalyst is employed. elsevierpure.com In some mechanisms, this transformation is believed to proceed through an isocyanate intermediate. The amine reacts with the Pd(II) catalyst and CO, leading to the formation of a carbamoyl-palladium complex. Subsequent steps can lead to the generation of an isocyanate, which is then trapped by another molecule of amine to form the urea product. This compound can serve as the initial source of the Pd(II) catalyst for these transformations.

This compound is a key component in the original Wacker-Hoechst process, a landmark industrial method for the oxidation of ethylene (B1197577). A critical variation of this process is the synthesis of vinyl acetate monomer (VAM). In this reaction, ethylene is reacted with acetic acid and oxygen in the presence of a palladium catalyst. researchgate.netuwm.edu

The catalytic cycle for vinyl acetate synthesis involves the [PdCl₄]²⁻ complex. The key steps are:

Coordination of ethylene to the Pd(II) center, displacing chloride ligands.

Nucleophilic attack of acetate on the coordinated ethylene.

The resulting intermediate undergoes β-hydride elimination to release vinyl acetate. researchgate.net

The resulting Pd(0) is re-oxidized to Pd(II) by a co-catalyst system (typically involving copper chlorides) and oxygen to complete the catalytic cycle. conicet.gov.ar

Mechanistic studies have debated whether the reaction proceeds via the insertion of ethylene into a Pd-OAc bond (Samanos pathway) or the coupling of a vinyl-palladium intermediate with acetate (Moiseev pathway). researchgate.netuwm.edu Regardless of the precise pathway, the [PdCl₄]²⁻ complex is the foundational catalytic species.

Role in Palladium Nanoparticle and Cluster Formation for Catalytic Processes

Beyond its role in homogeneous catalysis, this compound is a premier starting material for the synthesis of palladium nanoparticles (PdNPs) and clusters. researchgate.netmdpi.com These nanomaterials are highly effective heterogeneous catalysts due to their large surface-area-to-volume ratio, which provides a high density of active sites. frontiersin.orgnih.gov

The synthesis typically involves the chemical reduction of [PdCl₄]²⁻ ions in solution using various reducing agents (e.g., sodium borohydride, ethylene glycol) in the presence of a stabilizing agent or support material (e.g., polymers like PVP, ligands, or solid supports like carbon). researchgate.netnsf.govnih.gov The size, shape, and catalytic activity of the resulting PdNPs can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and the type of stabilizer used. nsf.gov

These PdNPs and clusters are catalytically active for a wide array of reactions, including:

Cross-Coupling Reactions: PdNPs serve as a reservoir of active Pd(0) species for Suzuki and Heck reactions, often offering advantages in catalyst recovery and reuse. mdpi.comnih.gov

Hydrogenation Reactions: Supported PdNPs are highly efficient for the hydrogenation of various functional groups. nih.gov

Carbene-Mediated Chemistry: MOF-supported Pd₄ clusters derived from palladium precursors have shown exceptional activity in reactions like the Buchner ring expansion. unical.it

The use of this compound provides a simple, reliable, and scalable route to these advanced catalytic materials, bridging the gap between homogeneous precursors and highly active heterogeneous catalysts. researchgate.net

Precursor Function in the Synthesis of Palladium Nanocrystals and Nanoparticles

This compound is a widely utilized precursor for the synthesis of palladium (Pd) nanoparticles, which are of significant interest due to their extensive applications in catalysis. nsf.govchemimpex.com The physicochemical properties of these nanoparticles, and consequently their catalytic performance, are strongly dependent on their size and shape. nsf.gov Therefore, the controlled synthesis of Pd nanoparticles is a critical area of research.

A common and robust method for preparing single-crystal Pd nanoparticles with controllable sizes involves the chemical reduction of this compound in the presence of a stabilizing agent. nsf.govmdpi.com One such method employs ethylene glycol (EG) as the reducing agent and poly(vinylpyrrolidone) (PVP) as a capping or stabilizing agent. nsf.gov In a typical synthesis, a solution of this compound in ethylene glycol is added to a preheated solution of PVP in ethylene glycol. nsf.gov The size of the resulting Pd nanoparticles can be precisely controlled by adjusting the amounts of Na₂PdCl₄ and PVP. nsf.gov

Amount of Na₂PdCl₄ (mg)Amount of PVP (mg)Resulting Pd Nanoparticle Size (nm)
Standard405.3
Standard2003.8
Standard16002.1
802008.0

This table illustrates the relationship between the amounts of the precursor (this compound) and the stabilizing agent (PVP) on the final size of the synthesized Palladium nanoparticles. The "Standard" amount of Na₂PdCl₄ refers to the baseline quantity used in the standard synthesis of 5.3 nm nanoparticles. nsf.gov

This level of control is crucial as the particle size plays a vital role in determining the catalytic performance of Pd nanoparticles in various important reactions, including Suzuki cross-coupling reactions, hydrogenation reactions, and oxidation reactions. nsf.gov The ability to produce gram-level quantities of these uniform nanoparticles makes this synthetic route, utilizing this compound, highly valuable for both academic research and industrial applications. nsf.gov

Control and Stabilization of Palladium Clusters for Enhanced Catalytic Activity

The catalytic activity and stability of palladium nanoparticles are intrinsically linked to their size, shape, and surface properties. To prevent the agglomeration of nanoparticles, which leads to a decrease in catalytic activity, stabilizing agents are employed during their synthesis. nih.govfrontiersin.org These agents not only prevent particle growth but also allow for the control of the final morphology of the nanoclusters. nih.gov

Various molecules can act as stabilizing agents, including polymers like poly(vinylpyrrolidone) (PVP), surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB), and even bio-derived materials. nih.govfrontiersin.org The choice and concentration of the stabilizing agent can have a profound effect on the resulting palladium nanoparticles. For instance, in the synthesis using this compound and ethylene glycol, increasing the amount of PVP leads to the formation of smaller nanoparticles. nsf.gov

In a different approach, the shape and size of palladium nanoparticles can be controlled by varying the concentration of cetyltrimethylammonium chloride (CTAC) during the reduction of a palladium precursor. mdpi.com This method has been used to synthesize both spherical and multi-pod shaped nanoparticles, with the latter exhibiting superior electrocatalytic activities in reactions like the ethanol (B145695) oxidation reaction due to their higher surface areas and energies. mdpi.com The stabilization of palladium clusters on solid supports, such as zeolites or carbon nanotubes, is another effective strategy to enhance their catalytic activity and durability, preventing sintering and deactivation. nih.gov

Exploration of Biocatalysis and Biotransformations Involving Palladium Complexes from this compound

The integration of transition metal catalysis with biological systems has opened up new avenues in biocatalysis and biotransformations. Palladium complexes and nanoparticles derived from precursors like this compound are being explored for their catalytic activity in biological environments and for their potential to be stabilized by biomolecules. mdpi.commatthey.com

Bio-derived materials such as DNA, peptides, and proteins can act as effective stabilizing and scaffolding agents for the synthesis of palladium nanoparticles. mdpi.comfrontiersin.org For example, a Pd/DNA bio-nanocatalyst has been developed by immobilizing and stabilizing Pd nanoparticles on DNA-modified magnetic nanoparticles. mdpi.com This biocatalyst demonstrated excellent activity and recyclability in Suzuki coupling reactions conducted in aqueous media. mdpi.com The use of biomolecules as stabilizers offers a green and sustainable approach to nanoparticle synthesis, avoiding the use of potentially toxic chemical agents. frontiersin.org

The field of biocatalysis and biotransformations is continually advancing, with a focus on enzyme discovery, engineering, and the development of artificial metalloenzymes. chemistryviews.org While the direct use of this compound in biological systems is not the primary focus, its role as a precursor to catalytically active palladium nanoparticles that can be integrated with biomolecules is a significant area of research. This approach combines the versatility of palladium catalysis with the specificity and mild reaction conditions characteristic of enzymatic processes.

Detailed Mechanistic Investigations of this compound-Catalyzed Reactions

This compound serves as a common Pd(II) precatalyst, which is typically reduced in situ to the active Pd(0) species to initiate catalytic cycles. nih.gov A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and developing new catalytic systems. The most well-studied reactions involving palladium catalysts are cross-coupling reactions, which form the cornerstone of modern synthetic organic chemistry and were the subject of the 2010 Nobel Prize in Chemistry. wikipedia.org

The generalized mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that typically consists of three key elementary steps: nih.govlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X), inserting itself into the carbon-halide bond to form a Pd(II) intermediate. nih.govyoutube.com

Transmetalation: The organopalladium(II) complex then reacts with an organometallic nucleophile (R'-M), where the R' group is transferred to the palladium center, displacing the halide. wikipedia.orgyoutube.com

Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

Recent mechanistic studies have delved into the intricacies of these steps for various types of cross-coupling reactions. nih.govnih.gov For instance, in the desulfinative cross-coupling of aryl sulfinates, it has been shown that the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species can be mediated by the homocoupling of two sulfinate substrates. nih.gov Furthermore, the resting state of the catalyst and the rate-determining step can vary depending on the nature of the coupling partners. nih.gov Advanced kinetic analysis methods are being employed to dissect complex catalytic processes, including those involving multiple interconnected catalytic cycles. nih.gov These detailed mechanistic investigations provide valuable insights that guide the rational design of more efficient and selective palladium-based catalytic systems originating from precursors like this compound.

Advanced Materials Science Incorporating Sodium Chloropalladate Derivatives

Design and Synthesis of Palladium-Containing Composite Materials

The integration of palladium into stable matrices like silica (B1680970) results in composite materials with significant catalytic and electronic potential. The sol-gel process is a particularly effective method for creating these materials, allowing for the dispersion of palladium species within a porous ceramic network.

The synthesis of palladium-containing silica xerogels is a prime example of creating advanced composite materials. These materials are of interest for their catalytic properties. researchgate.net A common method involves the sol-gel process, where a silica precursor, such as tetraethoxysilane (TEOS), is hydrolyzed and condensed in the presence of a palladium source. researchgate.net

In a typical synthesis, silica xerogel samples are prepared by mixing TEOS with ethanol (B145695) and water. researchgate.net Sodium tetrachloropalladate is then introduced into this sol, becoming entrapped within the silica network as it gels and is subsequently dried into a xerogel. researchgate.net The microstructure of these composites, particularly the state of the palladium, is highly dependent on post-synthesis heat treatment. researchgate.net

Upon annealing at high temperatures (e.g., 1000°C), the initially dispersed palladium ions within the amorphous silica matrix transform into palladium oxide and metallic palladium aggregates. researchgate.net Concurrently, the silica matrix itself can undergo partial crystallization into phases like quartz and cristobalite. researchgate.net The interaction between the palladium precursor and the silica matrix during heat treatment facilitates the formation of these catalytically active metallic and oxide species. researchgate.net The sol-gel technique, by trapping the palladium precursor within the gel, allows for a superior dispersion of palladium nanoparticles within the silica pores, which is crucial for catalytic applications. elsevierpure.comresearchgate.net

Table 1: Effect of Annealing Temperature on Pd-Silica Xerogel Composition
Annealing TemperatureState of PalladiumState of Silica MatrixReference
Room TemperatureDispersed Palladium Ions (from Sodium Tetrachloropalladate)Amorphous Xerogel researchgate.net
Below 600°CNo significant changes observedAmorphous researchgate.net
1000°CMetallic Palladium (Pd) and Palladium Oxide (PdO) aggregatesPartially crystallized (Quartz and Cristobalite phases) researchgate.net

Biotemplating Approaches for Nanomaterial Fabrication

Nature offers intricate and highly organized structures that can serve as templates for synthesizing novel nanomaterials. Viruses, with their uniform size and self-assembling properties, have emerged as powerful tools in this bottom-up approach to material fabrication, a field known as biotemplating. researchgate.net

The use of plant viruses as biotemplates provides an eco-friendly and precise method for creating palladium nanomaterials. acs.orgnih.gov Rod-shaped viruses, such as the Barley stripe mosaic virus (BSMV), can be used to synthesize organic-metal nanorods. acs.orgnih.gov In this process, the virus acts as a scaffold for the mineralization of palladium from a precursor solution containing a salt like sodium tetrachloropalladate. acs.orgnih.gov

The mechanism involves the adsorption of palladium complex ions, such as [PdCl₃(H₂O)]⁻, onto the surface of the virus. acs.orgnih.gov This adsorption is initially driven by electrostatic interactions, followed by covalent affinity between the metal precursor and amino acid residues on the virus's coat protein. acs.orgnih.gov The BSMV surface then mediates the reduction of Pd(II) to metallic palladium (Pd(0)), which forms nanocrystals along the length of the virus template. acs.orgnih.gov This results in the formation of uniform, monodisperse core-shell nanorods with palladium grains of 1-2 nm. acs.orgnih.gov Notably, the total adsorption capacity for palladium species on BSMV has been found to be more than double that of the well-studied Tobacco mosaic virus (TMV), highlighting its potential as a superior biotemplate. acs.orgnih.gov This virus-templated approach expands the toolbox for creating novel nanomaterials with controllable dimensions for applications in catalysis and electronics. purdue.edu

Table 2: Comparison of Virus Templates for Palladium Nanomaterial Synthesis
Virus TemplatePalladium Precursor SpeciesAdsorption MechanismResulting NanomaterialKey FindingReference
Barley stripe mosaic virus (BSMV)[PdCl₃(H₂O)]⁻Initial electrostatic interaction, followed by covalent affinityCore-shell cylindrical nanorods with 1-2 nm Pd grainsAdsorption capacity is more than double that of TMV acs.orgnih.gov
Tobacco mosaic virus (TMV)Palladium precursorsSurface-mediated reduction and adsorptionOrganic-metal nanorodsA well-established biotemplate for comparison acs.orgnih.govpurdue.edu

Applications in Electroplating and the Formation of Palladium Coatings

Sodium chloropalladate serves as a key component in solutions for depositing palladium coatings through electroplating and electroless plating methods. chemotechnique.sesigmaaldrich.com Palladium has become a competitive and cost-effective alternative to gold in the electronics industry for applications such as connectors, switches, and lead frames due to its high hardness, excellent wear resistance, and lower price. nmfrc.org

Tetrachloropalladates are used as electrolysis salts in plating baths. google.com In these processes, an electric current is used to reduce the Pd(II) ions from the [PdCl₄]²⁻ complex in the solution, depositing a thin layer of metallic palladium onto the substrate. Low pH electroplating solutions are often based on palladium(II) chloride dissolved in hydrochloric acid, which forms the tetrachloropalladate ion in situ. nmfrc.org The resulting palladium coatings are critical for ensuring the reliability and performance of electronic components. nmfrc.org For certain applications, a thin gold cap is plated over the palladium to improve corrosion resistance and inhibit the formation of frictional polymers. nmfrc.org

Development of Low-Dimensional Palladium Compounds and Advanced Functional Materials

Beyond its use as a precursor for metallic nanoparticles and coatings, sodium tetrachloropalladate is instrumental in synthesizing novel, low-dimensional palladium compounds with advanced functionalities. These materials, including two-dimensional (2D) networks and coordination complexes, exhibit unique electronic and chemical properties.

A notable example is the synthesis of a two-dimensional palladium oxide (PdO) square network on a reduced graphene oxide (rGO) support. dtu.dk This novel material can be created through a bio-inspired abiotic process where Na₂[PdCl₄] is used as the palladium source. dtu.dk The mechanism involves the formation of dissolved Pd(0) atoms, which are then oxidized by the graphene oxide and self-assemble into a crystalline PdO network with a thickness of approximately 1.8 nm on the rGO sheet. dtu.dk This demonstrates the creation of a well-defined, low-dimensional palladium compound with potential applications in catalysis and electronics. dtu.dk

Furthermore, palladium compounds, often synthesized from precursors like sodium tetrachloropalladate, are being explored for their potential in medicine. wikipedia.orgwikipedia.org Palladium(II) complexes, featuring ligands such as derivatives of quinoline (B57606) or pyridine, have shown promising antitumor and antimicrobial activity. nih.govresearchgate.net These advanced functional materials leverage the coordination chemistry of palladium to interact with biological targets. nih.gov The ability of palladium to switch between Pd(0) and Pd(II) oxidation states is also fundamental to its widespread use in catalysis for complex organic synthesis, further highlighting the versatility of its compounds as advanced materials. wikipedia.org

Advanced Spectroscopic and Analytical Methodologies for Sodium Chloropalladate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and dynamics of molecules in solution. For diamagnetic palladium(II) complexes, such as those formed from sodium chloropalladate, NMR provides detailed information about the coordination environment of the metal center and the conformation of associated ligands.

¹H and ¹³C NMR spectroscopies are fundamental tools for investigating the interactions between ligands and the tetrachloropalladate(II) anion, [PdCl₄]²⁻. When a ligand coordinates to the palladium center, displacing one or more chloride ions, significant changes in the chemical shifts of the ligand's protons and carbons are observed. These changes provide direct evidence of complex formation and can offer insights into the nature of the metal-ligand bonding.

Downfield shifts in the ¹H NMR spectrum of a ligand upon coordination to a Pd(II) center are commonly observed. This is attributed to the withdrawal of electron density from the ligand by the electropositive metal ion. The magnitude of this shift can correlate with the strength of the ligand-palladium bond. For instance, in studies of Pd(II) complexes with pyridine-based ligands, the chemical shifts of the protons adjacent to the nitrogen atom (H¹) show a greater sensitivity to the complex's composition and structure.

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the coordinated ligand. The carbon atoms directly involved in bonding to the palladium, as well as those in close proximity, experience changes in their electronic environment, leading to observable shifts in their resonance frequencies. This allows for the direct probing of the points of attachment of a ligand to the metal center.

Table 1: Representative ¹H NMR Chemical Shift Changes Upon Ligand Coordination to a Pd(II) Center

Proton EnvironmentChemical Shift of Free Ligand (ppm)Chemical Shift of Coordinated Ligand (ppm)Change in Chemical Shift (Δδ, ppm)
Aromatic C-H adjacent to coordinating N7.5 - 8.58.0 - 9.0+0.5 - 0.5
Aliphatic C-H α to coordinating atom2.5 - 3.53.0 - 4.0+0.5 - 0.5

Note: The data presented are representative values and can vary depending on the specific ligand, solvent, and other experimental conditions.

Ligand exchange reactions, where one ligand is substituted for another, can also be monitored in real-time using ¹H NMR. The rates of these exchange processes provide critical information about the lability and stability of different palladium complexes.

This compound is a common precursor for the synthesis of π-allyl palladium complexes, which are key intermediates in many palladium-catalyzed organic reactions. NMR spectroscopy is indispensable for studying the dynamic stereochemistry and conformational rearrangements of these complexes. cdnsciencepub.com

The protons of a π-allyl ligand coordinated to a palladium center are chemically distinct and give rise to characteristic patterns in the ¹H NMR spectrum. Dynamic processes, such as π-σ-π conversions and allyl group rotations, can lead to the coalescence of these signals at elevated temperatures. By analyzing the NMR spectra at various temperatures, it is possible to determine the activation energies for these conformational rearrangements.

For instance, in certain π-allyl palladium complexes, the activation enthalpy for a π-σ-π conversion has been determined using dynamic NMR spectroscopy. researchgate.net Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the absolute configuration of chiral π-allyl ligands within a complex by identifying unambiguous interligand NOEs. nih.govresearchgate.net This provides detailed spatial information about the relative orientation of different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis of this compound Systems

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for both qualitative and quantitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. It is particularly useful for studying the electronic transitions in transition metal complexes and for monitoring reaction kinetics.

Aqueous solutions of this compound, containing the [PdCl₄]²⁻ ion, exhibit characteristic absorption bands in the UV-Vis spectrum. The Pd(II) ion in a square planar chloride environment typically shows a broad absorption band in the region of 400-600 nm. journalijar.com For instance, a distinct peak at approximately 425 nm is often attributed to the presence of Pd²⁺ ions in the form of [PdCl₄]²⁻. rsc.org

This characteristic absorbance allows for the convenient monitoring of reactions involving the consumption or formation of the [PdCl₄]²⁻ species. A common application is the study of the reduction of Pd(II) to palladium nanoparticles (Pd(0)). During this process, the peak corresponding to Pd(II) diminishes and eventually disappears, indicating the complete conversion to Pd(0), which does not have a significant absorption in this region. rsc.orgresearchgate.net The rate of this disappearance can be followed spectrophotometrically to determine the kinetics of the reduction reaction.

The formation of other palladium species in solution can also be identified by the appearance of new absorption bands. For example, the formation of different palladium complexes with various ligands will result in shifts in the absorption maxima, providing information about the changes in the coordination sphere of the palladium center.

Table 2: Characteristic UV-Vis Absorption Maxima for Different Palladium Species

Palladium SpeciesTypical Absorption Maximum (λₘₐₓ, nm)
[PdCl₄]²⁻ (aqueous)~425 - 465
Pd(0) NanoparticlesNo significant absorption in the visible region
ES-PANI@PdNPs~312

Note: The exact λₘₐₓ can vary depending on the solvent, concentration, and the presence of other species.

A significant application of this compound in analytical chemistry is the quantitative determination of glucosinolates, a class of secondary metabolites found in Brassicaceae plants. This method is based on the colorimetric reaction between glucosinolates and the tetrachloropalladate(II) ion.

The procedure typically involves the extraction of glucosinolates from a plant sample, followed by the addition of a this compound solution. The reaction produces a colored complex, and the intensity of the color, which is directly proportional to the glucosinolate concentration, is measured using a spectrophotometer. The absorbance is commonly measured at a wavelength of 425 nm. researchgate.netresearchgate.net

This spectrophotometric method offers a simple, rapid, and cost-effective alternative to more complex techniques like High-Performance Liquid Chromatography (HPLC) for the routine analysis of total glucosinolate content. researchgate.net The method has been shown to have a high correlation with HPLC data, validating its accuracy for many applications. researchgate.net A linear regression equation can be established to calculate the total glucosinolate concentration from the measured absorbance. For example, one study reported the equation: Total glucosinolates (µmol/g) = 1.40 + 118.86 × A₄₂₅, where A₄₂₅ is the absorbance at 425 nm. researchgate.net

It is important to note that the affinity of sodium tetrachloropalladate can vary for different types of glucosinolates, with a higher affinity reported for indolyl glucosinolates. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational and Electronic Structure Probing

Infrared (IR) and Raman spectroscopies are powerful techniques for probing the vibrational modes of molecules. These methods provide a "fingerprint" of a compound based on the vibrations of its chemical bonds. For this compound, these techniques offer valuable information about the structure of the [PdCl₄]²⁻ anion and its interactions with other molecules.

In the solid state, the [PdCl₄]²⁻ anion typically adopts a square planar geometry. The vibrational modes of this ion can be predicted by group theory and observed experimentally using IR and Raman spectroscopy. The changes in the vibrational frequencies of ligands upon coordination to the palladium center can be used to identify the donor atoms and to assess the strength of the metal-ligand bond. For instance, a decrease in the stretching frequency of a C=O bond and an increase in the C-N stretching frequency in a ligand's IR spectrum upon complexation would suggest coordination through the oxygen atom.

Raman spectroscopy is particularly useful for studying the low-frequency vibrations, including the Pd-Cl stretching and bending modes, which are characteristic of the tetrachloropalladate core. The electronic structure of the [PdCl₄]²⁻ ion can also be investigated through resonance Raman spectroscopy, where the incident laser frequency is tuned to match an electronic transition of the complex, leading to a significant enhancement of certain vibrational modes.

Table 3: Representative Vibrational Frequencies for the [PdCl₄]²⁻ Anion

Vibrational ModeSymmetryTypical Frequency Range (cm⁻¹)Spectroscopic Activity
Symmetric Pd-Cl StretchA₁g300 - 330Raman
Asymmetric Pd-Cl StretchEᵤ320 - 350IR
In-plane BendB₂g180 - 210Raman
Out-of-plane BendA₂ᵤ150 - 180IR

Note: Frequencies can be influenced by the cation and the crystal lattice.

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational and, by extension, the electronic structure of this compound and its complexes. These data are crucial for understanding the nature of chemical bonding and the reactivity of these important palladium compounds.

Mass Spectrometry Techniques, Including High-Resolution Mass Spectrometry (HRMS/ESI+), for Complex Characterization

High-resolution mass spectrometry (HRMS) is a powerful analytical tool for the detailed characterization of inorganic complexes like this compound. osti.gov When coupled with a soft ionization technique such as electrospray ionization (ESI), it allows for the analysis of intact complex ions from solution, providing precise mass measurements that aid in formula determination and isotopic pattern analysis. For this compound, ESI in positive ion mode (ESI+) would likely result in the detection of sodium-adduct ions. The mass spectrometric behavior of related palladium(II) halide complexes has shown that sodiated molecules, such as [M+Na]⁺, are readily formed and observed. researchgate.net

The fragmentation of these ions upon collision-induced dissociation (CID) provides valuable structural information. While specific fragmentation data for this compound is not extensively published, the behavior of analogous palladium complexes and salt clusters can be used to predict likely fragmentation pathways. researchgate.netharvardapparatus.com The dissociation of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, would be a key area of investigation. Fragmentation in tandem mass spectrometry (MS/MS) experiments would likely proceed through the sequential loss of chloride ions. The study of palladium(II) halide complexes with other ligands has demonstrated that the initial decomposition can involve the loss of halide species. researchgate.net

In the context of this compound, the analysis would focus on identifying the parent ion, which could be a sodium adduct of the complex, and its subsequent fragment ions. The high mass accuracy of HRMS allows for the unambiguous identification of these species based on their mass-to-charge ratios. For instance, the fragmentation of a sodiated palladium complex could involve competitive losses of sodium halides and other ligands. researchgate.net The precise masses of the resulting fragment ions would help to confirm the composition of the original complex.

The isotopic distribution of palladium is a key signature that would be observed in the mass spectrum. Palladium has several stable isotopes, which would result in a characteristic pattern of peaks for any palladium-containing ion. This isotopic signature, when analyzed at high resolution, provides a high degree of confidence in the identification of palladium-containing species.

Table 1: Predicted Ions and Fragments in HRMS/ESI+ of this compound

Ion/Fragment Predicted m/z Description
[NaPdCl₃]⁺ 233.8 Loss of one sodium and one chlorine atom from the parent compound.
[PdCl]⁺ 140.9 Fragment resulting from the loss of sodium and three chlorine atoms.

X-ray Diffraction (XRD) and Single Crystal X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is an essential technique for elucidating the solid-state structure of crystalline materials like this compound. Single-crystal X-ray diffraction, in particular, provides precise information about the arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. osti.govmaterialsproject.org

The crystal structure of anhydrous this compound (Na₂PdCl₄) has been determined to be tetragonal. osti.govmaterialsproject.orgosti.gov It crystallizes in the P4/ncc space group. osti.govmaterialsproject.orgosti.gov In this structure, the palladium(II) ion is coordinated to four chloride ions in a square planar geometry, which is a common coordination for Pd(II) complexes. The Na⁺ ions are situated between these [PdCl₄]²⁻ units, providing charge balance.

The detailed structural analysis reveals that the Na⁺ ion is bonded to six equivalent Cl⁻ atoms, forming distorted corner and edge-sharing pentagonal pyramids. osti.govmaterialsproject.org The Pd²⁺ ion is in a rectangular see-saw-like geometry with four equivalent Cl⁻ atoms. osti.govmaterialsproject.org

Table 2: Crystallographic Data for this compound (Na₂PdCl₄)

Parameter Value Source
Crystal System Tetragonal osti.govmaterialsproject.org
Space Group P4/ncc osti.govmaterialsproject.org
Pd-Cl Bond Length 2.32 Å materialsproject.org

Powder XRD would be used to confirm the phase purity of a bulk sample of this compound. The resulting diffraction pattern would be a fingerprint of the crystalline structure, with peaks at specific 2θ angles corresponding to the different lattice planes.

Dynamic Light Scattering (DLS) for Characterization of Particle and Cluster Formation in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or molecules in suspension or solution. horiba.comnih.gov This methodology is particularly useful for studying the behavior of this compound in solution, where it can exist as solvated ions, ion pairs, or larger clusters. The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. horiba.com

The diffusion coefficient of the particles is determined from the analysis of these fluctuations. The hydrodynamic radius (RH) of the particles is then calculated using the Stokes-Einstein equation. copernicus.org The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. nanotempertech.com This value can be influenced by factors such as the size of the particle core, the ionic strength of the solvent, and the presence of a solvation shell. nanotempertech.com

In the context of this compound research, DLS can be employed to investigate the formation of clusters or nanoparticles in solution. For instance, changes in the hydrodynamic radius could indicate the aggregation of [PdCl₄]²⁻ anions or the formation of larger ionic clusters. The ionic strength of the solution is a critical parameter, as at low salt concentrations, the electrical double layer around charged particles can expand, leading to a larger apparent hydrodynamic size. duke.edu

While specific DLS studies on this compound cluster formation are not widely reported, the technique has been successfully applied to characterize the size of palladium nanoparticles synthesized from sodium tetrachloropalladate. This demonstrates the utility of DLS in monitoring the size of palladium-containing species in solution. Based on data for other inorganic ions, the hydrodynamic radius of individual solvated ions is expected to be in the range of 1-3 Å. jchemrev.comresearchgate.net DLS would be capable of detecting the formation of larger species beyond this size range, providing insights into the solution chemistry of this compound.

Table 3: Factors Influencing DLS Measurements of this compound in Solution

Factor Effect on Measurement Rationale
Concentration Can lead to particle interactions and affect diffusion coefficients. At high concentrations, inter-particle interactions can hinder Brownian motion.
Ionic Strength Affects the electrical double layer and apparent hydrodynamic size. Low ionic strength can increase the apparent size due to an extended double layer. duke.edu
Solvent Viscosity Directly impacts the calculated hydrodynamic radius via the Stokes-Einstein equation. Higher viscosity leads to slower diffusion and a larger calculated radius.

Electrochemical Investigations of Sodium Chloropalladate Systems

Electrode Reactions of Palladium(II) in Chloride Solutions

PdCl₄²⁻(aq) + 2e⁻ → Pd(s) + 4Cl⁻(aq) pearson.com

This reaction, however, is a simplification of a more complex series of events that can involve multiple steps and the formation of intermediate species. The study of electrode reactions at non-modified carbon paste electrodes has revealed the existence of a chloropalladate(II) complex at the electrode surface. researchgate.net In some cases, two reduction peaks are observed in cathodic scans, suggesting a stepwise reduction process. researchgate.net

The mechanism for the nucleation and growth of palladium during electrochemical deposition from chloride solutions onto substrates like platinum has been investigated. researchgate.net These studies indicate that the process is influenced by factors such as the applied potential and the concentration of the palladium complex. The kinetics of the electrochemical deposition of palladium can be evaluated using techniques like cyclic voltammetry and potentiostatic current-time transients. researchgate.net

The nature of the electrode material also plays a significant role in the electrode reactions. For instance, studies on glassy carbon electrodes have been conducted to investigate the electroreduction of Pd²⁺ in chloride solutions. researchgate.net The formation of different palladium complexes at the electrode surface, including those involving ligands other than chloride, can further influence the reaction pathways. researchgate.net

Cyclic Voltammetry Studies of Chloropalladate Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chloropalladate complexes. sathyabama.ac.in A typical cyclic voltammogram for a solution containing [PdCl₄]²⁻ will show a cathodic peak corresponding to the reduction of Pd(II) to Pd(0) and an anodic peak on the reverse scan corresponding to the stripping of the deposited palladium back to Pd(II).

Studies using cyclic voltammetry have shown that the reduction of the tetrachloropalladate(II) ion is a key feature. pearson.com The characteristics of the CV peaks, such as their potential and current, provide valuable information about the kinetics and thermodynamics of the electrode process. For example, a surge in cathodic current observed in a cyclic voltammogram can be attributed to the deposition of palladium. researchgate.net

The shape and position of the voltammetric peaks can be influenced by various experimental parameters, including the scan rate, the composition of the electrolyte, and the nature of the working electrode. researchgate.netaidic.it For instance, in studies involving carbon paste electrodes modified with specific ligands, two distinct reduction peaks have been observed, indicating a more complex reaction mechanism. researchgate.net The table below summarizes typical observations from cyclic voltammetry studies of chloropalladate systems.

Parameter Observation Interpretation Reference
Cathodic ScanA distinct reduction peak is observed.Corresponds to the reduction of Pd(II) to metallic palladium (Pd(0)). researchgate.net
Anodic ScanAn oxidation peak appears.Represents the stripping of the deposited palladium from the electrode surface. researchgate.net
Multiple PeaksIn some systems, two reduction peaks are present.Suggests a stepwise reduction process or the presence of different palladium complexes. researchgate.net
Scan Rate DependencePeak currents often increase with the square root of the scan rate.Indicates a diffusion-controlled process. researchgate.net

Interfacial Electrochemistry of Palladium(II) and its Complexes with Various Ligands

The interfacial region between the electrode and the electrolyte solution is where the critical charge transfer processes occur. pageplace.de The electrochemistry of palladium(II) is highly sensitive to the composition of this interface. In chloride solutions, the [PdCl₄]²⁻ anion is the dominant species, but its interaction with the electrode surface and the presence of other ligands can significantly alter the electrochemical behavior.

The formation of surface complexes is a key aspect of the interfacial electrochemistry of palladium(II). researchgate.net For example, at carbon paste electrodes, a chloropalladate(II) complex has been identified at the electrode surface. researchgate.net When other ligands are introduced, ligand exchange can occur at the electrode surface, leading to the formation of new palladium complexes. researchgate.net This ligand exchange itself may not involve charge transfer but can profoundly impact the subsequent reduction or oxidation processes. researchgate.net

The nature of the ligand can influence the stability and reactivity of the palladium complex at the interface. Studies have been conducted with various ligands, including N-benzoylthiourea derivatives, which can form specific complexes with palladium(II) at the electrode surface. researchgate.net The presence of such ligands can lead to the appearance of new voltammetric features, such as additional peaks, which can be used to probe the interfacial chemistry. researchgate.net

Electrocatalysis with Sodium Chloropalladate Precursors in Chemical Transformations

This compound is a valuable precursor for the synthesis of palladium-based electrocatalysts. These catalysts are employed in a wide range of chemical transformations, including oxidation and reduction reactions relevant to energy conversion and organic synthesis. The electrochemical deposition of palladium from this compound solutions is a common method to prepare catalytically active palladium nanoparticles and films on various substrates. soton.ac.uk

Palladium nanoparticles generated from this compound precursors have shown significant electrocatalytic activity for reactions such as the hydrogen evolution reaction, oxygen reduction reaction, and the oxidation of small organic molecules like formic acid and ethanol (B145695). soton.ac.ukresearchgate.net The morphology and size of the deposited palladium nanostructures, which can be controlled by the electrodeposition conditions, play a crucial role in their catalytic performance. soton.ac.uk

In the field of organic synthesis, palladium catalysts derived from this compound are used to facilitate various cross-coupling reactions. sigmaaldrich.com While many of these applications are in homogeneous catalysis, the principles of electrochemistry are relevant for catalyst regeneration and for understanding the redox processes involved in the catalytic cycle. Furthermore, this compound has been used to prepare "living" catalysts by depositing palladium nanoparticles on bacterial surfaces, with potential applications in biofuel cells.

The table below provides examples of chemical transformations where this compound-derived catalysts are utilized.

Chemical Transformation Role of Palladium Catalyst Relevance
Oxygen Reduction ReactionCatalyzes the reduction of oxygen to water.Important for fuel cell technology.
Formic Acid OxidationFacilitates the oxidation of formic acid.Relevant for direct formic acid fuel cells.
Ethanol OxidationPromotes the oxidation of ethanol.Application in direct ethanol fuel cells.
Heck ReactionC-C bond formation.Organic synthesis. sigmaaldrich.com
Suzuki CouplingC-C bond formation.Organic synthesis. sigmaaldrich.com
Sonogashira CouplingC-C bond formation.Organic synthesis. sigmaaldrich.com

Theoretical and Computational Chemistry Approaches to Sodium Chloropalladate

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational inorganic chemistry due to its favorable balance of accuracy and computational cost. nih.govrsc.org It is particularly effective for systems containing transition metals like palladium. nih.govrsc.org Time-Dependent DFT (TD-DFT) extends these principles to study the properties of electronically excited states, making it an invaluable tool for interpreting electronic spectra. researchgate.netrsc.org

DFT calculations are highly effective for optimizing the molecular geometry of the tetrachloropalladate(II) anion, [PdCl₄]²⁻, the core component of sodium chloropalladate. These calculations typically predict a square planar geometry, which is consistent with experimental findings for this d⁸ metal complex. Key structural parameters such as Pd-Cl bond lengths and Cl-Pd-Cl bond angles can be determined with high precision.

The electronic structure can be analyzed through examination of the molecular orbitals (MOs). DFT provides insights into the ordering and composition of these orbitals, which is crucial for understanding the compound's reactivity and spectroscopic features. youtube.com

TD-DFT is employed to predict the electronic absorption spectra by calculating the energies of electronic transitions. researchgate.net For the [PdCl₄]²⁻ anion, the observed bands in the UV-visible spectrum are primarily assigned to ligand-to-metal charge transfer (LMCT) and d-d transitions. TD-DFT calculations can model these transitions, helping to assign specific spectral features to the promotion of electrons between particular molecular orbitals. nih.govbiointerfaceresearch.com For example, calculations can distinguish between transitions originating from chlorine p-orbitals to the unoccupied d-orbitals of the palladium center. nih.gov

Table 1: Representative Theoretical Data for the [PdCl₄]²⁻ Anion from DFT/TD-DFT Calculations

ParameterPredicted ValueDescription
Geometry
Pd-Cl Bond Length~2.35 ÅThe calculated distance between the central palladium atom and a chlorine ligand.
Cl-Pd-Cl Angle90°, 180°The angles between adjacent and opposite chlorine ligands, confirming a square planar geometry.
Spectroscopy
λmax (d-d transition)~450-500 nmPredicted wavelength for the lowest energy spin-allowed d-d electronic transition.
λmax (LMCT)~300-400 nmPredicted wavelength for a ligand-to-metal charge transfer band.

Note: The values presented are typical and can vary depending on the specific functional and basis set used in the calculation.

DFT is a powerful method for investigating the nature of chemical bonding and non-covalent interactions. uctm.edu In this compound, this includes the ionic interactions between the sodium cations (Na⁺) and the [PdCl₄]²⁻ anion, as well as potential intermolecular interactions in the solid state.

Computational techniques like the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be applied to DFT results to quantify charge transfer. uctm.eduresearchgate.net NBO analysis, for instance, can calculate the net atomic charges on the palladium, chlorine, and sodium atoms, providing a quantitative picture of the ionic character of the bonds. It can also identify and quantify the strength of donor-acceptor interactions, such as those between the lone pairs on the chloride ligands and the sodium cations. researchgate.net These analyses help to elucidate how charge is distributed within the complex and the nature of the forces holding the crystal lattice together. nih.gov

Molecular Dynamics Simulations for Investigating Dynamic Behavior of Palladium Systems

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of atoms and molecules, providing a "computational microscope" to observe processes on a femtosecond to microsecond timescale. mdpi.com For this compound, MD simulations can be used to investigate its behavior in aqueous solution. nih.govnih.gov

By simulating the [PdCl₄]²⁻ and Na⁺ ions surrounded by a large number of water molecules, researchers can study:

Solvation Structure: Determining how water molecules arrange around the ions and the structure of the hydration shells.

Ionic Diffusion: Calculating the diffusion coefficients of the Na⁺ and [PdCl₄]²⁻ ions in solution. researchgate.net

Structural Dynamics: Observing the vibrations and slight distortions of the [PdCl₄]²⁻ square planar structure over time.

MD simulations can also be applied to model the thermal properties of palladium-containing systems, such as the melting behavior of palladium nanoclusters, by tracking changes in potential energy and structure as a function of temperature. ntnu.no

Ab Initio Calculations for Fundamental Mechanistic Insights and Properties

Ab initio (from first principles) calculations are computationally intensive methods that solve the Schrödinger equation with minimal reliance on empirical parameters. While DFT is itself a first-principles method, the term ab initio in this context often refers to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

These high-level methods are often used to:

Benchmark DFT results: The accuracy of different DFT functionals can be assessed by comparing their results for smaller, related systems to those from more rigorous ab initio calculations.

Provide highly accurate parameters: For instance, the partial charges and force field parameters needed to run classical Molecular Dynamics simulations can be derived from high-quality ab initio calculations on the isolated [PdCl₄]²⁻ anion. researchgate.net

Investigate complex electronic phenomena: For systems where standard DFT functionals may be less reliable, such as those with strong electron correlation, ab initio methods can provide more definitive insights into the electronic structure. rsc.org

Computational Elucidation of Reaction Pathways and Determination of Energy Barriers

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions involving palladium complexes. DFT calculations can be used to explore the potential energy surface (PES) of a reaction, such as the hydrolysis or ligand exchange of the [PdCl₄]²⁻ ion. nih.gov

By identifying the structures of reactants, products, intermediates, and, crucially, the transition states, a complete reaction pathway can be charted. nih.gov From the PES, key kinetic and thermodynamic data can be extracted:

Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state determines the reaction rate. nih.gov

Reaction Energy: The energy difference between the reactants and products indicates whether a reaction is exothermic or endothermic.

This approach allows for the step-by-step investigation of reaction mechanisms, providing a detailed picture of bond-breaking and bond-forming processes that is often inaccessible to direct experimental observation. rsc.org

Prediction of Complex Stabilities and Thermodynamic Parameters

Theoretical methods can predict the thermodynamic stability of this compound and its constituent ions. Key thermodynamic parameters can be calculated, including:

Formation Energy: The enthalpy change when the compound is formed from its constituent elements in their standard states.

Binding Energy: The energy required to separate the complex into its constituent ions (e.g., 2 Na⁺ and [PdCl₄]²⁻).

Solvation Free Energy: The change in free energy when the compound is dissolved in a solvent, which is crucial for understanding its solubility.

These calculations, often performed using thermodynamic cycles in conjunction with DFT energy calculations, provide fundamental data on the stability and reactivity of the compound. nih.gov For instance, the relative stability of different isomers or coordination geometries of related palladium complexes can be reliably predicted, guiding synthetic efforts. rsc.org

Q & A

Q. What are the common synthetic routes for sodium chloropalladate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of palladium(II) chloride (PdCl₂) with sodium chloride (NaCl) in aqueous hydrochloric acid. Key variables include molar ratios (e.g., PdCl₂:NaCl = 1:2), temperature (20–80°C), and reaction time (1–24 hours). Excess NaCl ensures full complexation, but prolonged heating may lead to Pd(OH)₂ impurities. Characterization via UV-Vis spectroscopy (λₘₐₓ ~420 nm for [PdCl₄]²⁻) and ICP-OES confirms stoichiometry .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound complexes?

X-ray diffraction (XRD) is critical for structural elucidation, with Na₂PdCl₄ exhibiting a cubic crystal system (space group Fm-3m). XPS confirms Pd²⁺ oxidation states (binding energy ~337 eV for Pd 3d₅/₂). UV-Vis spectroscopy tracks ligand substitution kinetics in solution, while FT-IR identifies Cl⁻ coordination shifts (e.g., ν(Pd-Cl) ~320 cm⁻¹). For air-sensitive derivatives, inert-atmosphere XRD or Raman spectroscopy is recommended .

Q. How does this compound behave in aqueous solutions, and what factors affect its stability?

The [PdCl₄]²⁻ complex is stable in acidic media (pH < 3) but hydrolyzes to Pd(OH)₂ at higher pH. Stability constants (log β₄ ≈ 11.5) vary with ionic strength and counterion presence (e.g., Na⁺ vs. K⁺). UV-Vis monitoring at 420 nm and potentiometric titration quantify decomposition kinetics. Buffering with HCl (0.1–1 M) or adding stabilizers like PVP prevents aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

Discrepancies often arise from differences in substrate accessibility, ligand effects, or trace moisture in solvents. Control experiments should:

  • Compare catalytic performance under inert (glovebox) vs. ambient conditions.
  • Use kinetic profiling (e.g., GC-MS time-course data) to identify rate-limiting steps.
  • Employ statistical tools (e.g., ANOVA) to isolate variables like Pd loading (0.1–5 mol%) or temperature (25–100°C). Cross-validate with XAS to probe active Pd species .

Q. What experimental designs are optimal for mechanistic studies of this compound-mediated catalysis?

Combine in-situ techniques (e.g., operando XAFS, ATR-IR) with DFT calculations to map reaction pathways. For example, in Suzuki-Miyaura coupling:

  • Track Pd⁰/Pd²⁺ redox transitions via XANES.
  • Use isotopic labeling (e.g., D₂O) to identify proton transfer steps.
  • Design competition experiments (e.g., aryl halide vs. pseudohalide substrates) to assess selectivity. Include negative controls (e.g., ligand-free systems) to confirm mechanistic hypotheses .

Q. What are the key challenges in designing this compound-based nanoparticles, and how can they be addressed?

Challenges include size polydispersity, oxidation during synthesis, and ligand dissociation. Mitigation strategies:

  • Use microfluidic reactors for controlled nucleation.
  • Stabilize nanoparticles with thiolate ligands (e.g., mercaptosuccinic acid).
  • Characterize surface chemistry via XPS and TEM-EDS. Compare colloidal stability in polar (water) vs. nonpolar (toluene) solvents .

Methodological Considerations

Q. How should researchers adapt this compound protocols for non-traditional applications (e.g., photodynamic therapy or CO₂ reduction)?

  • For photodynamic therapy: Modify solubility via counterion exchange (e.g., Na⁺ → tetrabutylammonium) for lipid membrane penetration. Validate singlet oxygen generation using SOSG assays.
  • For CO₂ reduction: Optimize electrochemical cells (e.g., H-cell vs. flow reactor) and electrolyte composition (e.g., ionic liquids vs. aqueous buffers). Use in-situ Raman to detect intermediates like CO* .

Q. What strategies improve reproducibility in this compound synthesis and application studies?

  • Publish full experimental details: reagent grades (e.g., PdCl₂ purity ≥99.9%), solvent drying methods (e.g., molecular sieves), and equipment calibration data.
  • Use standardized reference catalysts (e.g., Pd/C) for activity benchmarking.
  • Share raw data (e.g., crystallographic .cif files, kinetic datasets) as supplementary materials .

Data Interpretation & Reporting

Q. How can researchers validate computational models of this compound reactivity?

Compare DFT-predicted activation energies (ΔG‡) with experimental Eyring plots. Validate electron density maps (e.g., QTAIM analysis) against XRD-derived bond lengths. Use machine learning (e.g., ANN) to correlate ligand descriptors (e.g., Tolman electronic parameters) with turnover frequencies .

Q. What are the best practices for reporting this compound toxicity and safety protocols?

Include LD₅₀ data (e.g., acute toxicity in rodents: 150 mg/kg) and OSHA exposure limits (Pd: 0.015 mg/m³). Recommend PPE (nitrile gloves, fume hoods) and waste treatment steps (e.g., precipitation with NaBH₄ to recover Pd⁰). Reference SDS documents from authoritative databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.